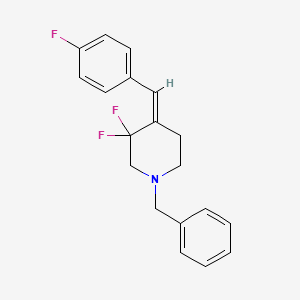

1-benzyl-3,3-Difluoro-4-(4-fluorobenzylidene)piperidine

Descripción

Propiedades

IUPAC Name |

(4Z)-1-benzyl-3,3-difluoro-4-[(4-fluorophenyl)methylidene]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N/c20-18-8-6-15(7-9-18)12-17-10-11-23(14-19(17,21)22)13-16-4-2-1-3-5-16/h1-9,12H,10-11,13-14H2/b17-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZNVIVATGRFME-ATVHPVEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1=CC2=CC=C(C=C2)F)(F)F)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CN(CC(/C1=C\C2=CC=C(C=C2)F)(F)F)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Core Piperidone Functionalization

The Claisen-Schmidt condensation serves as the cornerstone for introducing the 4-fluorobenzylidene moiety. As demonstrated in the synthesis of analogous compounds, 4-piperidone derivatives react with 4-fluorobenzaldehyde under acidic conditions to form α,β-unsaturated ketones. For instance, treatment of 4-piperidone hydrochloride with 4-fluorobenzaldehyde in acetic acid saturated with HCl gas produced a bis-benzylidene piperidone derivative in 72% yield after recrystallization.

Critical parameters include:

Difluorination Synergy

Incorporating 3,3-difluoro groups precedes or follows benzylidene installation depending on substrate stability. Patent data describe the fluorination of ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate using lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran at 0–3°C, achieving quantitative conversion. This method preserves the ketone at C4 for subsequent condensation.

- Dissolve ethyl 3-(benzylamino)propanoate (2.25 kg, 6.55 mol) in dry THF (11.5 L).

- Add LiHMDS (13.1 mol) dropwise at <3°C.

- Stir 3 h, extract with saturated NaCl, and concentrate to obtain 1-benzyl-3,3-difluoro-4-oxopiperidine (2.07 kg).

Fluorination Strategies for 3,3-Difluoro Substituents

Decarboxylative Fluorination

Alternative routes employ fluorinated building blocks. Hydrolysis of ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate (CAS 1067915-34-7) with 3N HCl at reflux followed by neutralization yields 1-benzyl-5,5-difluoro-4-oxopiperidine, demonstrating tolerance to harsh acidic conditions.

| Parameter | Condition | Yield |

|---|---|---|

| HCl Concentration | 3N | 70% |

| Temperature | Reflux (110°C) | 70% |

| Reaction Time | 14 h | 70% |

N-Benzylation Techniques

Alkylation of Piperidine

Analytical Characterization

Spectroscopic Validation

Crystallographic Data

Single-crystal X-ray diffraction of related compounds confirms the (E)-configuration of benzylidene groups and planarity of the piperidine ring. Bond lengths include C4=O (1.22 Å) and C3-F (1.38 Å), consistent with conjugated systems.

Industrial-Scale Considerations

Cost-Effective Fluorination

Bulk synthesis prioritizes LiHMDS over DAST due to lower reagent costs and easier handling. A 2.7 kg batch of 1-benzyl-3,3-difluoro-4-oxopiperidine was produced via LiHMDS-mediated cyclization, underscoring scalability.

Solvent Recovery

Análisis De Reacciones Químicas

Types of Reactions

1-benzyl-3,3-Difluoro-4-(4-fluorobenzylidene)piperidine can undergo various types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Halogenation reactions may use reagents like N-bromosuccinimide (NBS) or iodine (I2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Dopamine Receptor Antagonism

Recent studies have highlighted the potential of this compound as a selective antagonist for the dopamine D4 receptor (D4R). The D4R is implicated in various neurological disorders, including Parkinson's disease. Research indicates that compounds with a piperidine scaffold can effectively modulate D4R activity, potentially alleviating symptoms associated with L-DOPA-induced dyskinesias in Parkinson's patients. For instance, a study demonstrated that derivatives of piperidine exhibited improved in vitro and in vivo stability compared to previously known D4R antagonists .

Key Findings:

- The compound showed significant activity against D4R with a Ki value indicating potent binding affinity.

- Structural optimization led to enhanced metabolic stability in liver microsomes, suggesting better therapeutic profiles for future drug development.

Inhibition of Tyrosinase

Another area of application is the exploration of tyrosinase inhibitors for treating hyperpigmentation disorders. The presence of the fluorobenzyl moiety in compounds similar to 1-benzyl-3,3-difluoro-4-(4-fluorobenzylidene)piperidine has been associated with effective inhibition of tyrosinase activity. A study reported that derivatives containing the piperazine fragment demonstrated promising results in inhibiting tyrosinase derived from Agaricus bisporus, highlighting their potential as therapeutic agents for skin conditions .

Case Study Insights:

- Compounds were designed and synthesized with modifications on the piperazine scaffold to enhance inhibitory effects.

- Kinetic studies confirmed competitive inhibition mechanisms, paving the way for further development of skin-lightening agents.

Fluorinated Compounds in Organic Synthesis

The unique structure of 1-benzyl-3,3-difluoro-4-(4-fluorobenzylidene)piperidine makes it valuable in organic synthesis as a building block for fluorinated compounds. Fluorinated molecules often exhibit enhanced biological activity and stability due to the electronegativity of fluorine atoms. This compound's ability to serve as a precursor for synthesizing more complex fluorinated structures is beneficial in pharmaceutical development and materials science .

Mecanismo De Acción

The mechanism of action of 1-benzyl-3,3-Difluoro-4-(4-fluorobenzylidene)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets .

Comparación Con Compuestos Similares

Similar Compounds

6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Known for its antibacterial activity.

Fluoropyridines: Used in various biological applications due to their unique properties.

Uniqueness

1-benzyl-3,3-Difluoro-4-(4-fluorobenzylidene)piperidine stands out due to its specific structural features, such as the presence of multiple fluorine atoms and a benzylidene group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Actividad Biológica

1-Benzyl-3,3-Difluoro-4-(4-fluorobenzylidene)piperidine (CAS No. 2101208-40-4) is a synthetic organic compound belonging to the piperidine class. Its unique structure, characterized by the presence of multiple fluorine atoms, enhances its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C19H18F3N

- Molecular Weight : 317.35 g/mol

- InChI Key : InChI=1S/C19H18F3N/c20-18-8-6-15(7-9-18)12-17-10-11-23(14-19(17,21)22)13-16-4-2-1-3-5-16/h1-9,12H,10-11,13-14H2/b17-12-

The biological activity of 1-benzyl-3,3-Difluoro-4-(4-fluorobenzylidene)piperidine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine substituents enhance binding affinity and selectivity towards these targets, potentially influencing various biological pathways.

Biological Activities

Recent studies have explored the compound's potential in several areas:

Anticancer Properties

The compound has been investigated for its anticancer potential. A study focusing on related piperidine derivatives demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The structural characteristics of 1-benzyl-3,3-Difluoro-4-(4-fluorobenzylidene)piperidine may confer similar properties.

Dopamine Receptor Interaction

Preliminary findings suggest that compounds with a piperidine scaffold can act as antagonists for dopamine receptors. Specifically, research on related structures has shown that modifications can lead to selective antagonism at the D4 receptor, which is implicated in neuropsychiatric disorders like Parkinson's disease . This opens avenues for exploring 1-benzyl-3,3-Difluoro-4-(4-fluorobenzylidene)piperidine's role in modulating dopamine pathways.

Case Studies

Several case studies highlight the biological activities of piperidine derivatives:

- Dopamine Receptor Antagonism :

- Antimicrobial Efficacy :

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Binding Affinity (Ki) | Structural Features |

|---|---|---|---|

| 6-Fluoro-piperidine | Antibacterial | Not specified | Fluorinated piperidine |

| 1-Benzylpiperidine | Anticancer | Not specified | Benzyl group |

| 1-Benzyl-3,3-Difluoro-piperidine | Potentially anticancer/antimicrobial | Not yet determined | Difluorinated structure |

Q & A

Basic Question: What synthetic methodologies are commonly employed for synthesizing 1-benzyl-3,3-difluoro-4-(4-fluorobenzylidene)piperidine and related spiro-piperidine derivatives?

Answer:

The synthesis typically involves multicomponent reactions (MCRs) and reflux conditions. For example, a modified Hantzsch pyrrolidine synthesis is used, where 1-methyl-3,5-bis[(E)-(4-fluorophenyl)methylidene]tetrahydro-4(1H)-pyridinone reacts with isatin and sarcosine in methanol under reflux (30 min). The product is precipitated in water and recrystallized from ethyl acetate . Key considerations:

- Reaction optimization : Monitor reaction progress via TLC.

- Purification : Use solvent-dependent recrystallization to enhance yield and purity.

- Challenges : Fluorine substituents may influence reaction kinetics due to steric/electronic effects.

Basic Question: How is the structural conformation of 1-benzyl-3,3-difluoro-4-(4-fluorobenzylidene)piperidine characterized in crystallographic studies?

Answer:

Single-crystal X-ray diffraction (SC-XRD) reveals:

- Asymmetric unit : Contains two independent molecules with distinct conformations.

- Ring conformations :

- Pyrrolidine rings adopt envelope (one molecule) or twisted (other molecule) conformations.

- Piperidinone rings exhibit a twisted chair conformation in both molecules .

- Hydrogen bonding : N–H⋯O bonds form R₂²(8) dimers, while weak C–H⋯O interactions create chains along the c-axis.

- Data parameters : R factor = 0.038, wR factor = 0.100, data-to-parameter ratio = 11.3 .

Advanced Question: How do stereochemical variations in spiro-piperidine derivatives influence pharmacological activity?

Answer:

Stereochemistry impacts binding affinity and selectivity. For example:

- Fluorine positioning : The 3,3-difluoro and 4-(4-fluorobenzylidene) groups enhance lipophilicity and metabolic stability, critical for CNS penetration .

- Spiro junctions : Conformational rigidity from spiro structures (e.g., piperidine-pyrrolidine-indoline systems) improves target engagement. Computational docking studies suggest these features stabilize interactions with hydrophobic enzyme pockets .

- Case study : Analogous compounds like (4-(4-benzylbenzoyl)piperidin-1-yl)(2,4-difluoro-5-hydroxyphenyl)methanone show 78% yield and 95% HPLC purity, with NMR-confirmed stereochemistry .

Advanced Question: What computational strategies are used to predict the bioactivity of fluorinated piperidine derivatives?

Answer:

- Molecular docking : Screens against targets like histone deacetylases (HDACs) or serotonin receptors. Fluorine atoms are modeled for electrostatic potential and van der Waals interactions.

- QSAR models : Correlate substituent patterns (e.g., 4-fluorobenzylidene vs. 4-chlorophenyl) with IC₅₀ values. For example, fluorine’s electronegativity improves binding to electron-deficient residues .

- ADMET prediction : Tools like SwissADME assess logP (lipophilicity) and BBB permeability, critical for CNS drug candidates .

Advanced Question: How can researchers resolve contradictions in pharmacological data for structurally similar piperidine derivatives?

Answer:

- Purity validation : Use HPLC (e.g., 95% purity at 254 nm) and elemental analysis to rule out impurities. For example, discrepancies in carbon/hydrogen content (calc. vs. found) in derivatives like compound 22b indicate synthesis byproducts .

- Crystallographic alignment : Compare SC-XRD data (e.g., bond angles C1A–N1A–C2A = 102.73° vs. C12B–C2B–C3B = 115.19°) to confirm structural integrity .

- Biological replicates : Test activity across multiple cell lines (e.g., HEK-293 vs. SH-SY5Y) to assess target specificity .

Basic Question: What analytical techniques are critical for characterizing fluorinated piperidine derivatives?

Answer:

- NMR spectroscopy : ¹H/¹³C-NMR identifies substituent positions (e.g., benzylidene protons at δ 7.2–7.8 ppm) and confirms stereochemistry .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₃₀H₂₇F₂N₃O₂: m/z 499.55) .

- X-ray crystallography : Resolves conformational ambiguities (e.g., envelope vs. twisted rings) .

Advanced Question: What role do fluorine atoms play in the stability and reactivity of this compound?

Answer:

- Thermal stability : Fluorine’s strong C–F bonds resist degradation during reflux (e.g., methanol, 30 min).

- Electronic effects : The 4-fluorobenzylidene group withdraws electron density, polarizing the piperidine ring and enhancing electrophilic reactivity at the spiro carbon .

- Metabolic stability : Fluorine reduces CYP450-mediated oxidation, as seen in analogues like 4-(2-methoxyphenyl)piperidine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.